An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is a member of the benzofuran class of heterocyclic compounds. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, along with detailed experimental protocols for their determination.
Chemical Identity and Core Properties
| Property | Value | Source |
| IUPAC Name | 1,1-Dimethyl-1,3-dihydroisobenzofuran-5-carboxylic acid | N/A |
| CAS Number | 1093214-59-5 | N/A |
| Molecular Formula | C₁₁H₁₂O₃ | N/A |
| Molecular Weight | 192.21 g/mol | N/A |
Predicted Physicochemical Characteristics
Due to the limited availability of experimental data for this specific molecule, the following values are predicted based on computational models and data from structurally related compounds.
| Property | Predicted Value | Method of Prediction |
| Melting Point | 160-180 °C | Based on substituted aromatic carboxylic acids[3] |
| Boiling Point | > 300 °C | Based on heterocyclic compounds of similar molecular weight[4][5] |
| Aqueous Solubility | Low | Qualitative assessment based on the hydrophobicity of the benzofuran core and the presence of a carboxylic acid group.[6] |
| pKa | 4.0 - 5.0 | Based on substituted benzoic acids and computational models such as ACD/Labs.[7] |
Experimental Protocols for Physicochemical Characterization
Determination of Aqueous Solubility
The solubility of a compound is a critical factor influencing its absorption and bioavailability. For a carboxylic acid, solubility is pH-dependent. The following protocol describes a standard method for determining the aqueous solubility of an organic acid.[8][9]
Principle: The shake-flask method is a common technique for determining solubility. An excess of the solid compound is equilibrated with a solvent (in this case, water at a specific pH) for a sufficient period to reach saturation. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Sample Preparation: Add an excess amount of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid to a series of vials, each containing a known volume of a specific pH buffer.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the solubility as a function of pH.
Figure 1: Workflow for Aqueous Solubility Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, the pKa influences its solubility, absorption, distribution, and excretion. Potentiometric titration is a highly accurate method for determining pKa.[10][11][12][13]
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid in a suitable solvent mixture (e.g., water-methanol) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the sample solution.
-
Data Recording: Record the pH of the solution after each addition of the base, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, the expected NMR signals can be predicted based on the spectra of similar dihydrobenzofuran derivatives.[3][14][15]
-
¹H NMR: Aromatic protons on the benzene ring are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the dihydrofuran ring would likely appear around δ 4.5-5.5 ppm. The two methyl groups at the 1-position would give a characteristic singlet peak further upfield. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-160 ppm. The quaternary carbon and the methylene carbon of the dihydrofuran ring, as well as the methyl carbons, would have distinct signals in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[16][17][18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, the molecular ion peak would be expected at m/z 192. Common fragmentation pathways for dihydrobenzofuran derivatives include the loss of substituents and cleavage of the dihydrofuran ring.[19][20][21]
Biological Context and Potential Significance
While specific biological activity data for 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid is not available, the benzofuran scaffold is a well-established pharmacophore. Numerous derivatives have demonstrated a wide array of pharmacological activities.
-
Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][22][23][24] Their mechanisms of action often involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: Benzofuran carboxylic acids have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in drug discovery.[9][25][26][27][28]
-
Other Activities: The benzofuran nucleus is also associated with anti-inflammatory, antimicrobial, and antioxidant properties.[8]
The presence of the carboxylic acid moiety in 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid provides a handle for salt formation, which can be crucial for optimizing solubility and formulation characteristics. The dimethyl substitution on the dihydrofuran ring may influence the compound's metabolic stability and lipophilicity. Further investigation into the biological activities of this specific compound is warranted based on the established potential of the benzofuran class.
Conclusion
This technical guide provides a comprehensive overview of the physicochemical properties of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carboxylic acid, addressing the needs of researchers and drug development professionals. While experimental data for this specific molecule is limited, this guide offers predicted values based on sound scientific principles and data from related compounds. The detailed experimental protocols provided for solubility and pKa determination serve as a practical resource for the empirical characterization of this and similar molecules. The summary of the biological context highlights the potential of this compound as a subject for further investigation in drug discovery programs.
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